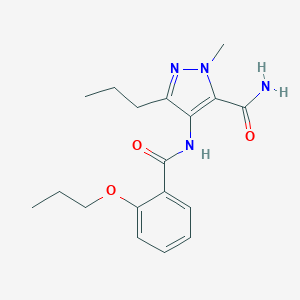

ラシニレンC

説明

(1R)-1,7-dihydroxy-1,6-dimethyl-4-propan-2-ylnaphthalen-2-one, or 1,7-DHDMNP, is a novel small molecule that has recently been identified as having a wide range of potential applications in scientific research. 1,7-DHDMNP has been found to possess unique biochemical and physiological properties that make it a promising tool for a variety of laboratory experiments.

科学的研究の応用

生物活性誘導体の合成

ラシニレンCは、生物活性誘導体の合成における前駆体として役立ちます。 研究者らは、エナンチオマー的に富んだラシニレン誘導体を作成するための、触媒的非対称ヒドロキシル化脱芳香族化プロセスを開発しました . これらの誘導体は、綿の細菌病原体の増殖を阻害する可能性があるため、重要です .

薬理学的研究

薬理学では、this compound誘導体の生物活性について調査が行われています。 化合物のエナンチオマーは、異なるレベルの活性を示しており、これは標的効果を持つ新薬の開発にとって重要です .

材料科学

This compoundとその誘導体は、材料科学における用途について研究されています。 このような化合物の絶対配置を割り当てるための技術は、特定の光学特性を持つ新しい材料を開発するために不可欠です .

環境科学

この化合物は、特に植物がストレスや感染に対する応答で生成する物質であるフィトアレキシンを研究する際に、環境科学で役割を果たします。 This compoundは、綿の葉組織で同定されているそのようなフィトアレキシンの一つです .

農業

農業では、this compound誘導体は植物の防御機構の一部です。 それらは感染に対する応答で蓄積し、病原体に対する植物の抵抗性に寄与します .

生化学

This compoundは、綿のセスキテルペノイドフィトアレキシンの生合成に関与しています。 その生合成経路は、フィトアレキシンの産生と植物の防御機構における役割を理解するために興味深いものです .

Safety and Hazards

The safety data sheet for this compound suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, contaminated clothing should be removed immediately and the skin washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in these situations .

作用機序

Target of Action

It’s known that lacinilene c is a sesquiterpene-like compound isolated from the root of bombax malabaricum , and it’s primarily used in the agricultural field as an insecticide . This suggests that its targets could be certain types of pests.

Mode of Action

Given its use as an insecticide, it’s likely that it interacts with biological targets in pests to inhibit their growth and reproduction .

Biochemical Pathways

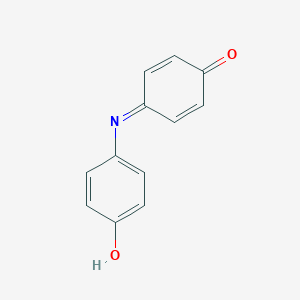

Lacinilene C is a cotton terpenoid derived from cadinene, which is also a precursor for gossypol biosynthesis . The 8-hydroxylation of cadinene leads to gossypol, whereas 7-hydroxylation leads to lacinilene . These 7-hydroxylated cadinanes, such as 2,7-dihydroxycadalene and Lacinilene C, are phytoalexins induced to accumulate in the foliar tissues after bacterial attack .

Pharmacokinetics

It’s known that lacinilene c is soluble in organic solvents such as chloroform, dimethylformamide, and ethanol , which may influence its bioavailability.

Result of Action

Given its use as an insecticide, it’s likely that it results in the inhibition of growth and reproduction in pests .

Action Environment

It’s known that lacinilene c is used in various environments such as fields, orchards, and vegetable greenhouses for pest control , suggesting that it’s likely stable and effective in a variety of environmental conditions.

特性

IUPAC Name |

(1R)-1,7-dihydroxy-1,6-dimethyl-4-propan-2-ylnaphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8(2)10-6-14(17)15(4,18)12-7-13(16)9(3)5-11(10)12/h5-8,16,18H,1-4H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCJSBOHWRDWQW-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(C(=O)C=C2C(C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1O)[C@@](C(=O)C=C2C(C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194471 | |

| Record name | Lacinilene C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41653-72-9 | |

| Record name | (1R)-1,7-Dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41653-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lacinilene C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041653729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lacinilene C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

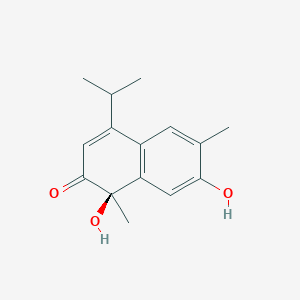

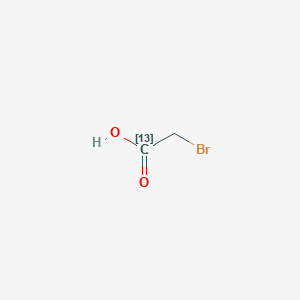

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)

![Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B113416.png)